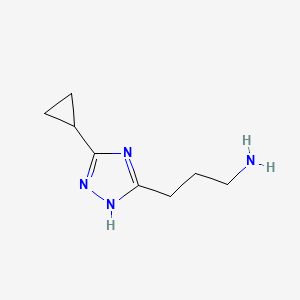

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine” is a chemical compound with the linear formula C8H15N4Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

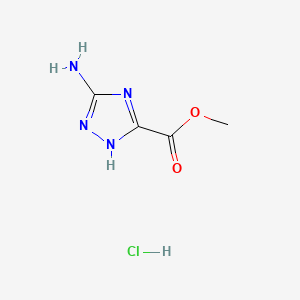

There are two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Physical And Chemical Properties Analysis

“3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine” is a solid at room temperature . It has a molecular weight of 124.15 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .科学研究应用

Synthesis and Industrial Usage Amino-1,2,4-triazoles, including compounds like 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)propan-1-amine, are fundamental raw materials in the fine organic synthesis industry. They are extensively used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, which are integral in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Pharmaceutical Development Triazoles, including 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)propan-1-amine, are crucial in the development of new drugs due to their diverse biological activities and structural variations. Their use in medicines has prompted significant interest in developing new synthesis methods and evaluating their potential applications. Recent advancements emphasize therapeutic uses in anti-inflammatory, antiplatelet, antimicrobial, antitumoral, antiviral activities, and treatments for neglected diseases (Ferreira et al., 2013).

Chemical Synthesis and Biological Activities The compound falls under the category of N-heterocyclic compounds, notable for their role in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of triazoles to acidic/basic hydrolysis and their significant dipole moment make them excellent candidates for hydrogen bonding and dipole-dipole interactions with biological targets. Their broad spectrum of biological activities has drawn global research attention, focusing on the synthesis of biologically active triazoles (Kaushik et al., 2019).

安全和危害

属性

IUPAC Name |

3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-5-1-2-7-10-8(12-11-7)6-3-4-6/h6H,1-5,9H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVMDDKNSVCZEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=N2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)

![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)